4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine
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Overview
Description
4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine is a compound that features a benzodioxole ring attached to a hydrazinopyrimidine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine typically involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to yield the intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with hydrazine derivatives to form the desired hydrazinopyrimidine compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the hydrazine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and pyrimidine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups to the hydrazinopyrimidine structure.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine involves its interaction with specific molecular targets and pathways. The benzodioxole ring system is known to exhibit various biological activities, including enzyme inhibition and receptor binding . The hydrazinopyrimidine moiety can interact with nucleic acids and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2H-Pyrazole-3-Carboxylic Acid: This compound shares the benzodioxole ring but differs in its pyrazole and carboxylic acid functionalities.
1-(1,3-Benzodioxol-5-yl)-5,6-Dimethoxy-1H-Indole-2-Carboxylate: Another compound with the benzodioxole ring, but with an indole and carboxylate group.
Uniqueness
4-(1,3-Benzodioxol-5-yl)-2-hydrazinopyrimidine is unique due to its combination of the benzodioxole ring and hydrazinopyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)pyrimidin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c12-15-11-13-4-3-8(14-11)7-1-2-9-10(5-7)17-6-16-9/h1-5H,6,12H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAOTMHMGZWUGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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